

# N-Methylpiperidine-4-carbaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1-Methylpiperidine-4-carbaldehyde

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## Introduction

N-Methylpiperidine-4-carbaldehyde, with the chemical formula  $C_7H_{13}NO$ , is a heterocyclic organic compound.<sup>[1]</sup> It belongs to the piperidine class of compounds, which are prevalent structural motifs in a wide array of pharmaceuticals and biologically active molecules. The presence of a reactive aldehyde group and a tertiary amine within the piperidine ring makes N-Methylpiperidine-4-carbaldehyde a valuable building block in medicinal chemistry and drug discovery. Its structural features allow for diverse chemical modifications, enabling the synthesis of a broad range of derivatives with potential therapeutic applications. This document provides a detailed overview of the known physical properties, plausible synthetic methodologies, and analytical characterization of N-Methylpiperidine-4-carbaldehyde.

## Core Physical Properties

The physical characteristics of N-Methylpiperidine-4-carbaldehyde are summarized in the table below. It is typically a colorless to pale yellow liquid.<sup>[1]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO	[1]
Molecular Weight	127.18 g/mol	[1]
Boiling Point	173 °C	[1]
Density	1.024 g/mL	[1]
Flash Point	53 °C	[1]
pKa (Predicted)	8.61 ± 0.10	[1]
Appearance	Colorless to pale yellow liquid	[1]
Solubility	Soluble in water and organic solvents	[1]

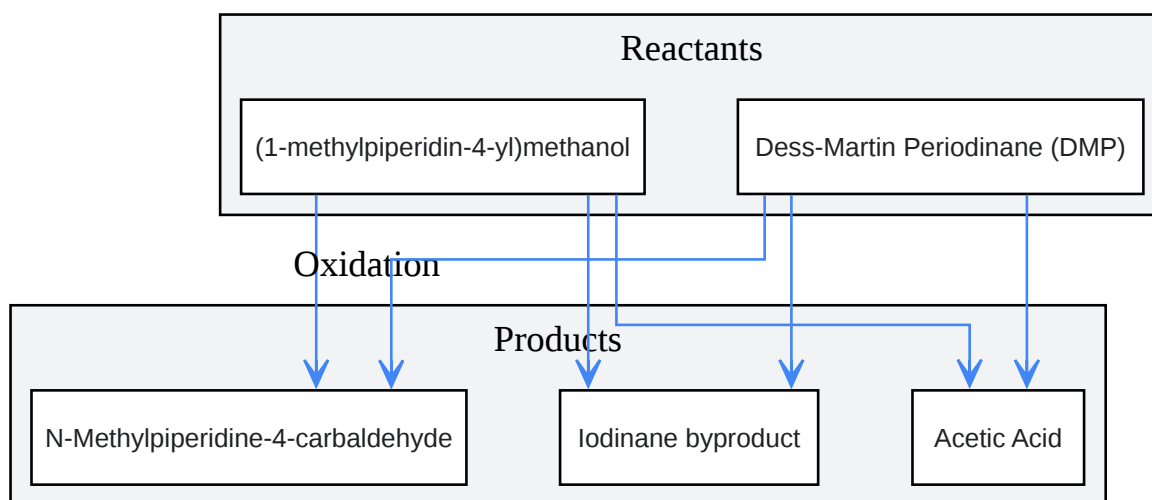
## Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of N-Methylpiperidine-4-carbaldehyde is not readily available in peer-reviewed literature, a highly plausible and commonly employed method involves the oxidation of the corresponding primary alcohol, (1-methylpiperidin-4-yl)methanol. Two standard and effective oxidation methods for this transformation are the Dess-Martin periodinane oxidation and the Swern oxidation.

### Dess-Martin Periodinane (DMP) Oxidation (Proposed Protocol)

The Dess-Martin periodinane oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes with high yields and chemoselectivity, avoiding over-oxidation to the carboxylic acid.[2][3]

Reaction Scheme:



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Caption: Proposed synthesis of N-Methylpiperidine-4-carbaldehyde via Dess-Martin periodinane oxidation.

#### Detailed Methodology:

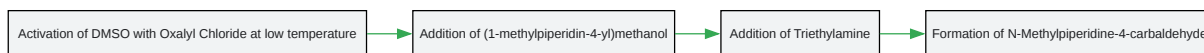
- Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylpiperidin-4-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).
- Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) and a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ). Stir vigorously until the solid byproducts are dissolved.
- Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-Methylpiperidine-4-carbaldehyde.

## Swern Oxidation (Alternative Protocol)

The Swern oxidation is another widely used method for the mild oxidation of primary alcohols to aldehydes.[4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[4]

Experimental Workflow:



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Caption: Workflow for the Swern oxidation of (1-methylpiperidin-4-yl)methanol.

Methodology Summary:

- Activation: A solution of DMSO in anhydrous DCM is added to a solution of oxalyl chloride in DCM at low temperature ( $-78\text{ }^{\circ}\text{C}$ ).
- Alcohol Addition: The primary alcohol, (1-methylpiperidin-4-yl)methanol, dissolved in DCM is added to the activated DMSO mixture.
- Base Quenching: A hindered base, typically triethylamine, is added to the reaction mixture, which is then allowed to warm to room temperature.
- Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

## Analytical Characterization (Expected)

While specific spectroscopic data for N-Methylpiperidine-4-carbaldehyde is not readily available, the following are the expected analytical characteristics based on its structure:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). Signals for the protons on the piperidine ring would appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm). A singlet corresponding to the N-methyl group (N-CH<sub>3</sub>) would be expected around 2.2-2.5 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the aldehyde at a characteristic downfield shift (around 200 ppm). The carbons of the piperidine ring and the N-methyl group would appear in the upfield region.
- IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1720-1740 cm<sup>-1</sup>. A C-H stretch for the aldehyde proton may also be visible around 2720 cm<sup>-1</sup>.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound (m/z = 127.18). Fragmentation patterns would likely involve the loss of the formyl group or cleavage of the piperidine ring.

## Applications in Drug Development

Piperidine derivatives are of significant interest in medicinal chemistry due to their ability to serve as versatile scaffolds in the design of novel therapeutic agents. The N-methylpiperidine moiety is found in numerous approved drugs. The aldehyde functionality in N-Methylpiperidine-4-carbaldehyde provides a reactive handle for a variety of chemical transformations, including:

- Reductive Amination: To introduce diverse amine-containing side chains, a common strategy in the synthesis of biologically active compounds.
- Wittig and Related Reactions: For the formation of carbon-carbon double bonds, allowing for the extension of the carbon skeleton.
- Condensation Reactions: To form various heterocyclic systems.

Given its structural features, N-Methylpiperidine-4-carbaldehyde is a promising starting material for the synthesis of libraries of compounds for screening against various biological targets. However, to date, there is no publicly available information detailing its specific involvement in any signaling pathways or its pharmacological profile.

## Conclusion

N-Methylpiperidine-4-carbaldehyde is a valuable, yet not extensively characterized, synthetic intermediate. This guide provides a compilation of its known physical properties and outlines plausible and detailed synthetic protocols based on established organic chemistry methodologies. The provided information on expected analytical data will aid researchers in its identification and characterization. Further investigation into the biological activities and potential applications of this compound and its derivatives could open new avenues in the field of drug discovery and development.

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